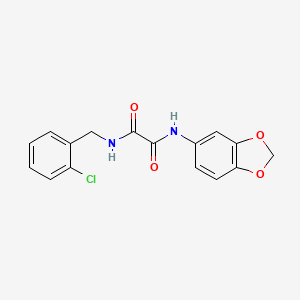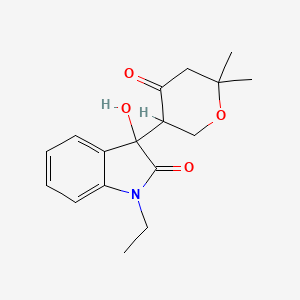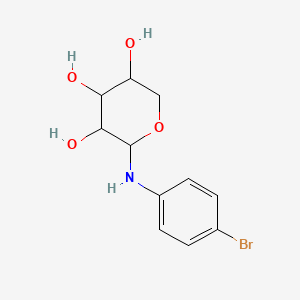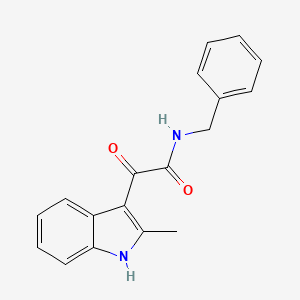![molecular formula C21H30N4O4 B5250646 3-[5-[(2,5-Dimethoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]-1-(4-propylpiperazin-1-yl)propan-1-one](/img/structure/B5250646.png)
3-[5-[(2,5-Dimethoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]-1-(4-propylpiperazin-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[5-[(2,5-Dimethoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]-1-(4-propylpiperazin-1-yl)propan-1-one is a complex organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a dimethoxyphenyl group, an oxadiazole ring, and a propylpiperazine moiety. These structural features contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-[(2,5-Dimethoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]-1-(4-propylpiperazin-1-yl)propan-1-one typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where the oxadiazole ring is alkylated with a dimethoxybenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Incorporation of the Propylpiperazine Moiety: The final step involves the nucleophilic substitution reaction where the oxadiazole intermediate is reacted with 4-propylpiperazine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable and efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to an amine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine ring, where various substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
3-[5-[(2,5-Dimethoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]-1-(4-propylpiperazin-1-yl)propan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-[5-[(2,5-Dimethoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]-1-(4-propylpiperazin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects.
Pathways Involved: The compound can affect signaling pathways related to cell growth, apoptosis, and inflammation. By modulating these pathways, it can exert its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: This compound shares structural similarities with the target compound, particularly the presence of methoxyphenyl groups and a heterocyclic ring.
Indole Derivatives: Compounds containing the indole nucleus, such as indole-3-acetic acid, have similar biological activities and applications.
Uniqueness
3-[5-[(2,5-Dimethoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]-1-(4-propylpiperazin-1-yl)propan-1-one is unique due to its combination of structural features, which confer distinct chemical and biological properties. Its oxadiazole ring, dimethoxyphenyl group, and propylpiperazine moiety contribute to its versatility and potential in various scientific fields.
Properties
IUPAC Name |
3-[5-[(2,5-dimethoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]-1-(4-propylpiperazin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O4/c1-4-9-24-10-12-25(13-11-24)21(26)8-7-19-22-23-20(29-19)15-16-14-17(27-2)5-6-18(16)28-3/h5-6,14H,4,7-13,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWPHNCHSUVTXHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C(=O)CCC2=NN=C(O2)CC3=C(C=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![tert-butyl {3-[(2,5-difluorophenyl)amino]-3-oxopropyl}carbamate](/img/structure/B5250563.png)

![1-[6-(4-tert-butylphenoxy)hexyl]piperidine](/img/structure/B5250573.png)
![1-[2-(3-chlorophenoxy)ethoxy]-2-methoxy-4-methylbenzene](/img/structure/B5250575.png)

![N-(4-pyrazol-1-ylphenyl)-1-[(3,5,6-trimethylpyrazin-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B5250597.png)
![1-Methoxy-2-[4-[3-(trifluoromethyl)phenoxy]butoxy]benzene](/img/structure/B5250599.png)
![2-methyl-5-[2-[3-(1H-pyrazol-5-yl)phenyl]phenyl]-1,3,4-thiadiazole](/img/structure/B5250600.png)
![[1-(4-ethylcyclohexyl)-2-piperidinyl]methanol](/img/structure/B5250611.png)
![1-(3-cyclohexen-1-ylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5250612.png)
![2-bromo-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B5250619.png)

![(2-bromobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine](/img/structure/B5250630.png)

